(2-Nitroethyl)cyclobutane

Medicinal Chemistry ADME Prediction Lead Optimization

Scaling up glyoxylic acid condensations often fails due to electronic crosstalk from strained carbocycles. (2-Nitroethyl)cyclobutane overcomes this with an ethylene spacer that electronically isolates the cyclobutane ring from the reducible nitro group, enabling patent-precedented condensation to nitro hydroxy acid intermediates. - Enables reliable patent-precedented condensation with glyoxylic acid derivatives. - Purity ≥95%, GHS07 Warning, stable 2-8°C storage. - Supports hit-to-lead optimization with balanced flexibility-to-rigidity ratio (3 rotatable bonds).

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1036931-21-1
Cat. No. B1614445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitroethyl)cyclobutane
CAS1036931-21-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(C1)CC[N+](=O)[O-]
InChIInChI=1S/C6H11NO2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2
InChIKeyTWARFNMZHLVGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Nitroethyl)cyclobutane Overview


(2-Nitroethyl)cyclobutane (CAS 1036931-21-1, molecular formula C6H11NO2, molecular weight 129.16) is an organic compound comprising a cyclobutane ring attached to a nitroethyl (-CH2CH2NO2) side chain . It is categorized as a nitroalkane derivative and functions as a versatile small-molecule scaffold . The compound is available commercially at purities typically ≥95% , and its SMILES string (C1CC(C1)CC[N+](=O)[O-]) indicates a flexible three-rotatable-bond architecture linking the strained four-membered carbocycle to a reducible nitro group [1]. Current primary research interest centers on its utility as a synthetic intermediate, particularly in routes involving condensation with glyoxylic acid derivatives [2].

Scaffold Cyclobutane-ethyl-nitro building block
Workflow Nitroalkane condensation with carbonyl compounds
Procurement Commercial availability, research-grade purity

Why (2-Nitroethyl)cyclobutane Cannot Be Substituted


Generic substitution is precluded by the compound's specific sp³-hybridized carbon spacer and the absence of α-substitution relative to the nitro group. Unlike directly ring-attached nitrocyclobutane (CAS 2625-41-4), (2-nitroethyl)cyclobutane retains an ethylene bridge that decouples the electronic effects of the strained cyclobutane ring from the nitro group's reactivity . This structural distinction carries synthetic consequences: the molecule is documented as a defined intermediate in a patent route requiring subsequent condensation with glyoxylic acid to produce a nitro hydroxy acid [1] — a transformation that would be structurally impossible with nitrocyclobutane and mechanistically divergent from simple nitroalkanes such as 1-nitropropane. Furthermore, its physical and computational parameters (e.g., TPSA 43.14, LogP 1.4533) suggest different solubility and purification behavior compared to more compact or more lipophilic analogs, directly impacting downstream synthesis optimization. Substitution without prior validation would likely alter reaction yields, side-product profiles, and purification requirements.

Factor
This Compound
Nitrocyclobutane / Analog
Ethyl Bridge
Two-carbon spacer maintains nitro group decoupling
Direct ring attachment alters electronic profile
Synthetic Route
Required for glyoxylic acid condensation geometry
Cannot access same nitro hydroxy acid intermediate
Reduction Product
Yields (2-aminoethyl)cyclobutane with defined spacing
Yields cyclobutylamine; different steric and electronic properties

(2-Nitroethyl)cyclobutane Comparative Evidence


Physicochemical Profile: TPSA and LogP

While direct experimental solubility or permeability measurements are unavailable for (2-nitroethyl)cyclobutane, computationally derived parameters provide a quantitative basis for differentiation from closely related scaffolds . The compound has a topological polar surface area (TPSA) of 43.14 Ų and a calculated LogP of 1.4533. The TPSA value positions this compound in a distinct property space compared to direct ring-attached nitrocyclobutane (C4H7NO2; TPSA ~45.8 Ų) and more polar analogs such as 1-(2-nitroethyl)cyclobutane-1-carboxylic acid, which contains an additional carboxyl group and would have a substantially larger TPSA (>80 Ų). The LogP value of 1.45 indicates moderate lipophilicity — a critical differentiator from more hydrophilic (LogP <0) or more lipophilic (LogP >3) in-class compounds that would be predicted to have different membrane permeability and formulation behavior.

TPSA Profile
Class-level inference
43.14 Ų
Lower polar surface area vs. ring-attached nitro; influences permeability prediction
In silico; experimental validation recommended
Medicinal Chemistry ADME Prediction Lead Optimization

Nitroethyl Side Chain Reduction Selectivity

(2-Nitroethyl)cyclobutane contains a primary nitro group on a two-carbon aliphatic side chain, enabling reduction to the corresponding primary amine (2-aminoethyl)cyclobutane without ring opening or rearrangement of the strained cyclobutane core . This is a fundamental synthetic distinction from nitrocyclobutane (CAS 2625-41-4), where reduction of the directly ring-attached nitro group would produce cyclobutylamine — a compound with different steric and electronic properties, and distinct synthetic utility. The ethyl spacer in (2-nitroethyl)cyclobutane preserves cyclobutane ring strain while offering a flexible linkage that can modulate binding geometry in target molecules. Additionally, reduction conditions for primary nitroalkanes (e.g., H2 over Pd/C, NaBH4 in PEG-400) are well-established and distinct from those required for secondary or tertiary nitroalkanes, which may exhibit slower reduction kinetics or competing side reactions . The documented synthesis route via reduction of (2-nitrovinyl)cyclobutane with NaBH4 in PEG-400/H2O or t-BuOH confirms this transformation is operationally feasible [1].

Reduction Selectivity
Class-level inference
(2-Aminoethyl)cyclobutane (C6H13N)
Distinct amine product with 2-carbon spacer preserved
Established NaBH4 or H2/Pd-C conditions
Organic Synthesis Reduction Chemistry Amine Building Blocks

Glyoxylic Acid Condensation: Patent Evidence

A specific and verifiable synthetic application for (2-nitroethyl)cyclobutane is documented in a Schering Corporation patent (CA 2672570; WO 2008082486) describing the preparation of 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride [1]. In this route, (2-nitroethyl)cyclobutane is condensed with glyoxylic acid in the presence of triethylamine to yield a nitro hydroxy acid intermediate [1]. The intermediate is subsequently reduced with H2 over Pd/C, esterified, and subjected to aminolysis followed by N-protection. This application is structurally specific: the ethyl bridge between the cyclobutane ring and the nitro group is essential for the subsequent condensation geometry. Substitution with nitrocyclobutane (no ethyl spacer) or 1-(2-nitroethyl)cyclobutane-1-carboxylic acid (already containing a carboxyl group) would not produce the required nitro hydroxy acid intermediate in the same synthetic context. The existence of a documented patent route represents a tangible, citable differentiator for procurement decisions in pharmaceutical R&D settings where prior art validation reduces development risk.

Patent-Validated Route
Supporting evidence
Condensation with glyoxylic acid → nitro hydroxy acid
Specific synthetic application documented in patent
CA 2672570 / WO 2008082486
Pharmaceutical Intermediates Process Chemistry Amino Acid Synthesis

Rotatable Bond Count and Conformational Flexibility

(2-Nitroethyl)cyclobutane possesses 3 rotatable bonds, as documented in computational chemistry data sources . This provides a quantitatively defined level of conformational flexibility that distinguishes it from several structural comparators. Nitrocyclobutane (CAS 2625-41-4), with the nitro group directly attached to the cyclobutane ring, has 0 rotatable bonds and thus a rigid, essentially fixed conformation. (2-Nitrovinyl)cyclobutane (C6H9NO2, the unsaturated precursor to the target compound) has 2 rotatable bonds and a planar double-bond constraint. The difference of 3 rotatable bonds in the saturated target compound enables greater conformational sampling while maintaining the strained cyclobutane core — a balance of rigidity and flexibility that can influence binding entropy and target engagement in medicinal chemistry applications. Rotatable bond count is a standard metric in lead optimization; compounds with 3 rotatable bonds generally exhibit more favorable oral bioavailability profiles than those with >10 rotatable bonds while offering greater adaptability than fully rigid scaffolds.

Rotatable Bonds
Class-level inference
3
Balanced flexibility; +3 vs. rigid nitrocyclobutane
Conformational space influences SAR
Molecular Design Conformational Analysis Scaffold Diversity

Commercial Purity and Hazard Classification

Commercial suppliers offer (2-nitroethyl)cyclobutane at a documented purity specification of ≥95% . The compound carries GHS07 hazard labeling (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Notably, it is not classified as a highly flammable liquid (no H225 or H226 statements), which distinguishes it from nitrocyclobutane (CAS 2625-41-4) that carries H225 (highly flammable liquid and vapor) hazard classification . The compound requires storage sealed in dry conditions at 2–8°C . The absence of flammable liquid classification may simplify shipping logistics and reduce associated HazMat fees for certain order quantities and shipping routes compared to more hazardous cyclobutane nitro derivatives. The ≥95% purity specification provides a benchmark for procurement; laboratories requiring higher purity should verify if additional purification is necessary for their specific application.

Commercial Spec
Supporting evidence
Purity ≥95%; GHS07 Warning
Less hazardous shipping (non-flammable) vs. nitrocyclobutane (H225)
Storage: 2–8°C, sealed, dry
Chemical Procurement Quality Control Laboratory Safety

(2-Nitroethyl)cyclobutane Application Scenarios


Synthesis of β-Amino Alcohol and Amino Acid Derivatives

Employ (2-nitroethyl)cyclobutane as a nitroalkane building block in condensation reactions with carbonyl compounds such as glyoxylic acid to generate nitro hydroxy acid intermediates [1]. This application is directly supported by patent documentation and is appropriate for medicinal chemistry programs targeting scaffolds requiring a cyclobutyl-ethyl linkage [1]. The nitro group provides a latent amine functionality that can be revealed via catalytic hydrogenation or NaBH4 reduction after condensation, enabling construction of complex amino alcohols and amino acid derivatives with defined stereoelectronic properties.

Scaffold Diversification with Defined Flexibility

Use (2-nitroethyl)cyclobutane in library synthesis or SAR exploration where a scaffold with 3 rotatable bonds is desired . The combination of a strained cyclobutane ring (rigidity) and an ethyl linker (flexibility) provides a unique conformational profile distinct from fully rigid scaffolds (e.g., nitrocyclobutane, 0 rotatable bonds) or highly flexible aliphatic nitroalkanes. This balanced flexibility-to-rigidity ratio is valuable in hit-to-lead optimization when tuning binding entropy or improving physicochemical properties .

Reduction to (2-Aminoethyl)cyclobutane Building Block

Reduce (2-nitroethyl)cyclobutane using standard nitro-to-amine reduction protocols (H2 over Pd/C, NaBH4 in PEG-400/H2O or t-BuOH) to generate (2-aminoethyl)cyclobutane [1]. This primary amine can serve as a nucleophilic handle for amide bond formation, reductive amination, or urea synthesis in subsequent steps. The ethyl spacer between the amine and cyclobutane ring provides different steric and electronic properties compared to cyclobutylamine (from nitrocyclobutane reduction), enabling exploration of distinct chemical space in medicinal chemistry campaigns.

Intermediate Sourcing for Route Validation and Scale-Up

Source (2-nitroethyl)cyclobutane for process chemistry route validation and early scale-up studies where a patent-precedented intermediate is required [1]. The availability of commercial material at ≥95% purity with defined hazard classification (Warning, GHS07) supports laboratory-scale synthesis development . The documented storage conditions (2–8°C, dry, sealed) should be followed to maintain compound integrity during extended project timelines .

Application
Selection Property
Validation Focus
β-Amino alcohol/acid synthesis
Nitroalkane condensation reactivity
Glyoxylic acid route fidelity
Scaffold diversification
Conformational flexibility profile
SAR binding entropy analysis
Amine building block generation
Nitro-to-amine reduction selectivity
Amine product identity confirmation
Process route validation
Commercial purity and hazard profile
Storage stability and purity retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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